molecular formula C8H8O3 B016583 3-Hydroxyphenylacetic acid CAS No. 621-37-4

3-Hydroxyphenylacetic acid

Cat. No.: B016583
CAS No.: 621-37-4
M. Wt: 152.15 g/mol
InChI Key: FVMDYYGIDFPZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

3-Hydroxyphenylacetic acid (3-HPAA) primarily targets the vascular system , specifically the endothelial cells within blood vessels . The compound interacts with these cells to induce vasorelaxation, which is the relaxation of smooth muscle cells within the blood vessels .

Mode of Action

3-HPAA interacts with its targets, the endothelial cells, to induce a vasorelaxant effect . This interaction is believed to be partially dependent on endothelium integrity . The relaxation effect of 3-HPAA was found to be significantly impaired after the inhibition of endothelial nitric oxide synthase (eNOS) , suggesting that the compound might induce vasorelaxation through the release of nitric oxide by the endothelial layer .

Biochemical Pathways

3-HPAA is a metabolite formed by the gut microbiota from the intake of polyphenol-rich food . It is a major metabolite, with up to 35% of ingested quercetin rutinosides resulting in 3-HPAA . The compound is also a substrate of the enzyme 4-hydroxyphenylacetate 3-monooxygenase in the pathway of tyrosine metabolism .

Pharmacokinetics

The parent flavonoids from which 3-HPAA is derived have mostly low bioavailability . Their metabolites, including 3-hpaa, have been hypothesized to be bioactive . The compound is formed by the gut microbiota and exerts its effects in vivo .

Result of Action

The primary result of 3-HPAA’s action is a dose-dependent decrease in arterial blood pressure . This is achieved through the compound’s vasorelaxant effect, which is believed to be based on the release of nitric oxide by the endothelial layer . No significant changes in heart rate were observed during this process .

Action Environment

The action of 3-HPAA is influenced by the gut microbiota, which forms the compound from the intake of polyphenol-rich food . The compound’s vasorelaxant effect is also partially dependent on the integrity of the endothelium, suggesting that the health of the vascular system can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

3-Hydroxyphenylacetic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the γ-hydroxybutyrate receptor and GABA A receptors in rat cerebrocortical membranes . Additionally, this compound increases the activity of aldehyde dehydrogenase in Hepa-1c1c7 and HepG2 cells, protecting these cells from acetaldehyde-induced cytotoxicity . It also exhibits activity against Pseudomonas aeruginosa .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to decrease arterial blood pressure in spontaneously hypertensive rats by inducing vasorelaxation . This effect is partially dependent on the integrity of the endothelium and involves the release of nitric oxide . Furthermore, this compound has been found to rejuvenate spermatogenic dysfunction in aged mice through a mechanism mediated by GPX4, which restrains ferroptosis and restores spermatogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It induces vasorelaxation by promoting the release of nitric oxide from the endothelial layer . Additionally, it upregulates GPX4, thereby inhibiting ferroptosis and improving spermatogenesis in aged mice . These mechanisms highlight the compound’s ability to interact with specific biomolecules and modulate their activity to exert its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to decrease blood pressure in a dose-dependent manner when administered intravenously to spontaneously hypertensive rats . In ex vivo experiments, it relaxed precontracted porcine coronary artery segments, with the relaxation being significantly impaired after endothelial nitric oxide synthase inhibition . These findings suggest that the stability and activity of this compound can vary depending on the experimental conditions and duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In spontaneously hypertensive rats, the compound caused a dose-dependent decrease in arterial blood pressure without significant changes in heart rate . At higher doses, this compound induced ataxia and decreased locomotor activity in mice . These observations indicate that while the compound has beneficial effects at certain dosages, it may also exhibit adverse effects at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite of dietary phenols and flavonoids, formed by the action of gut microbiota . The compound is a substrate of the enzyme 4-hydroxyphenylacetate 3-monooxygenase in the tyrosine metabolism pathway . Additionally, it has been associated with phenylketonuria, an inborn error of metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is a marker of gut Clostridium species and can also be found in Klebsiella . The compound’s distribution is influenced by its interactions with specific transporters and binding proteins, which affect its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a role in its activity and function. It is involved in the tyrosine metabolism pathway and interacts with the enzyme 4-hydroxyphenylacetate 3-monooxygenase . This interaction may direct the compound to specific compartments or organelles within the cell, influencing its biochemical properties and effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyphenylacetic acid can be synthesized from 3-iodophenylacetic acid through a substitution reaction where the iodine atom is replaced by a hydroxy group . The reaction typically involves the use of a base such as sodium hydroxide in an aqueous medium.

Industrial Production Methods: Industrial production of this compound often involves the crystallization of the acid from solvents like benzene/ligroin or ethyl acetate/cyclohexane . The compound is then purified to achieve the desired quality and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxyacetophenone.

    Reduction: Formation of 3-hydroxyphenylethanol.

    Substitution: Formation of various substituted phenylacetic acids.

Properties

IUPAC Name

2-(3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMDYYGIDFPZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211148
Record name 3-Hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000440
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name 3-Hydroxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000440
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

621-37-4
Record name 3′-Hydroxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxybenzeneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 621-37-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-hydroxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXYBENZENEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59Z6Z8REF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Hydroxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000440
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 °C
Record name 3-Hydroxyphenylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000440
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyphenylacetic acid
Reactant of Route 2
3-Hydroxyphenylacetic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxyphenylacetic acid
Reactant of Route 4
3-Hydroxyphenylacetic acid
Reactant of Route 5
Reactant of Route 5
3-Hydroxyphenylacetic acid
Reactant of Route 6
Reactant of Route 6
3-Hydroxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.